Ethyl 2-cyano-3-methylhex-4-enoate
Description
Structure
3D Structure
Properties
CAS No. |
828254-30-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 2-cyano-3-methylhex-4-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-6-8(3)9(7-11)10(12)13-5-2/h4,6,8-9H,5H2,1-3H3 |
InChI Key |
CZGDWCVTSSUMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C)C=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Cyano 3 Methylhex 4 Enoate and Its Derivatives
Retrosynthetic Analysis and Strategic Disconnections of Ethyl 2-cyano-3-methylhex-4-enoate
Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, several logical disconnections can be proposed based on well-established chemical transformations.
The most prominent feature of the target molecule is the α,β-unsaturated cyanoester moiety. This structure strongly suggests a Knoevenagel condensation as a key bond-forming step. This disconnection breaks the C2-C3 double bond, leading to two simpler precursor molecules: ethyl cyanoacetate (B8463686) and (E)-4-methylhex-2-enal . This is a powerful simplification, as the Knoevenagel condensation is a reliable and high-yielding reaction for forming carbon-carbon double bonds. youtube.comlibretexts.org
A second strategic disconnection can be made at the C3-C4 bond. This bond connects the chiral center to the vinyl group. This disconnection points towards an allylation reaction. The synthons for this disconnection would be a nucleophilic allyl group and an electrophilic carbon at the C3 position. This approach allows for the stereoselective construction of the C3 chiral center early in the synthesis, which can then be elaborated to the final product.
| Disconnection | Key Reaction | Precursors |
| C2=C3 Double Bond | Knoevenagel Condensation | Ethyl Cyanoacetate, (E)-4-Methylhex-2-enal |
| C3-C4 Bond | Asymmetric Allylation | Allyl Nucleophile, Acyl Anion Equivalent |
| Ester C-O Bond | Esterification | 2-cyano-3-methylhex-4-enoic acid, Ethanol |
Development of Novel Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic routes can be developed. These routes focus on the chemo-, regio-, and stereoselective formation of the key structural motifs of the target molecule.
Chemo- and Regioselective Synthesis of the Cyanoacrylate Moiety
The Knoevenagel condensation is the most direct method for constructing the cyanoacrylate moiety. tandfonline.comresearchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate, with an aldehyde or ketone. The chemo- and regioselectivity of this reaction are critical when dealing with complex substrates.
The reaction's success hinges on the activation of the carbonyl group of the aldehyde and the deprotonation of the α-carbon of the ethyl cyanoacetate. A variety of catalysts can be employed to facilitate this transformation, ranging from basic amines like piperidine (B6355638) to Lewis acids and more advanced catalytic systems. tandfonline.comrsc.orgscielo.org.mx Microwave irradiation has also been shown to accelerate the reaction, often leading to higher yields in shorter reaction times. tandfonline.com
For the synthesis of this compound, the key is the selective condensation at the aldehyde functional group of (E)-4-methylhex-2-enal without affecting the other double bond in the molecule. This is generally achievable due to the higher reactivity of aldehydes in this condensation.
| Catalyst System | Solvent | Typical Conditions | Yield |
| Piperidine | Ethanol | Reflux, 4-8 h | Good |
| DABCO/[HyEtPy]Cl | Water | Room Temp, 2-5 h | Good to Excellent rsc.orgnih.gov |
| DIPEAc | Toluene | 40-45 °C, 1-2 h | High scielo.org.mx |
| Nano-Fe3O4@EA | None (Solvent-free) | 80 °C, 30-60 min | High oiccpress.com |
Stereoselective Formation of the Methylhex-4-enoate Framework
The chiral center at C3 is a key structural feature. Its stereoselective formation is crucial for obtaining an enantiomerically pure final product. One of the most effective strategies for achieving this is through an asymmetric allylation reaction to form a homoallylic alcohol, which can then be oxidized to the required aldehyde precursor.
This can be accomplished using a variety of chiral catalysts, such as those based on boron, silicon, or transition metals. For example, the use of a chiral allylborane reagent reacting with a simple aldehyde can provide the desired homoallylic alcohol with high enantioselectivity.
Alternatively, stereoselective conjugate addition reactions to α,β-unsaturated systems can be employed to set the stereocenter. This would involve a different retrosynthetic approach but offers another powerful tool for asymmetric synthesis.
Catalytic Approaches in the Synthesis of this compound
Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Both organocatalysis and transition metal catalysis have been successfully applied to reactions relevant to the synthesis of this compound.
Organocatalytic Methodologies
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the Knoevenagel condensation step, chiral amines or thiourea (B124793) derivatives can be used to achieve high yields and, in some cases, control the geometry of the resulting double bond. Bifunctional organocatalysts, which possess both a basic and an acidic site, can be particularly effective by simultaneously activating both the nucleophile and the electrophile. nih.gov
In the context of forming the chiral center, organocatalytic asymmetric Michael additions to α,β-unsaturated aldehydes are a well-established method for creating β-chiral carbonyl compounds, which could serve as precursors to the target molecule.
| Organocatalyst Type | Reaction Type | Potential Application |
| Chiral Primary/Secondary Amines | Enamine Catalysis | Asymmetric Michael Addition |
| Thiourea Derivatives | H-Bonding Activation | Asymmetric Knoevenagel Condensation |
| Cinchona Alkaloids | Bifunctional Catalysis | Asymmetric Conjugate Addition nih.gov |
Transition Metal-Catalyzed Transformations
Transition metal catalysts are widely used in organic synthesis due to their unique reactivity. nih.gov For the synthesis of this compound, several transition metal-catalyzed reactions could be envisioned.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the carbon skeleton. mdpi.com For instance, a Suzuki coupling between a vinyl boronic acid and a suitable halide precursor could form the C4-C5 double bond.
Furthermore, transition metal-catalyzed allylic alkylation is a powerful method for the stereoselective formation of C-C bonds. A palladium-catalyzed asymmetric allylic alkylation of ethyl cyanoacetate with an appropriate allylic electrophile could potentially construct the C3-C4 bond and set the stereocenter in a single step. Ruthenium-based catalysts are also known for their utility in olefin metathesis, which could be another strategic approach to forming the C4-C5 double bond. mdpi.com
| Metal Catalyst | Reaction Type | Potential Application in Synthesis |
| Palladium (Pd) | Suzuki Coupling | Formation of C4-C5 double bond mdpi.com |
| Palladium (Pd) | Asymmetric Allylic Alkylation | Stereoselective formation of C3-C4 bond |
| Ruthenium (Ru) | Olefin Metathesis | Formation of C4-C5 double bond mdpi.com |
| Nickel (Ni) | Arylcyanation | Introduction of cyano group nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound remains a hypothetical exercise due to the absence of established synthetic routes for this specific compound. However, we can extrapolate from green methodologies applied to the synthesis of its isomers and related compounds.
For the broader class of cyanoacrylates, green chemistry approaches focus on several key areas:
Catalysis: The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, offers significant advantages in terms of ease of separation and recyclability, minimizing waste. For example, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been effectively used as a catalyst for the base-free Knoevenagel condensation to produce ethyl cyanoacetate derivatives. oiccpress.com
Alternative Energy Sources: Microwave irradiation has been shown to accelerate condensation reactions, often leading to higher yields in shorter reaction times, as demonstrated in the synthesis of (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. nih.gov
Benign Solvents: The use of ionic liquids as alternative reaction media is another area of active research. They can act as both solvent and catalyst, are often non-volatile, and can be recycled, thereby reducing the environmental impact associated with volatile organic compounds (VOCs). arkat-usa.org
Table 1: Comparison of Catalytic Systems in Knoevenagel Condensation for Cyanoacrylate Derivatives
| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Green Chemistry Advantages | Reference |
| Nano-Fe3O4@EA | Various aldehydes and ethyl cyanoacetate | Base-free | High | Recyclable catalyst, simple work-up | oiccpress.com |
| Piperidine | 2-methoxybenzaldehyde and thiobarbituric acid | Ethanol | Not specified | Basic amine catalyst | wikipedia.org |
| Dicationic Ionic Liquids | 4-(dimethylamino)benzaldehyde and ethyl cyanoacetate | 80 °C | 97% | Recyclable solvent/catalyst, reduced use of volatile organic compounds | arkat-usa.org |
Flow Chemistry and Continuous Processing for this compound Production
The concept of applying flow chemistry and continuous processing to the production of this compound is, at present, entirely speculative. There is no available research or patented technology that describes a continuous manufacturing process for this compound.
Flow chemistry offers several potential advantages over traditional batch processing for the synthesis of fine chemicals, including:
Enhanced safety through smaller reaction volumes and better heat management.
Improved reaction control, leading to higher yields and purities.
Potential for automation and process intensification.
The development of a flow process for this compound would first depend on the establishment of a viable and robust synthetic route. Once a synthetic pathway is known, it could potentially be adapted to a continuous flow setup. This would involve the design of a reactor system capable of handling the specific reaction conditions, catalysts, and reagents. However, without a foundational synthetic method, any discussion of flow processing remains in the realm of theoretical chemical engineering.
Elucidation of Reaction Mechanisms and Reactivity of Ethyl 2 Cyano 3 Methylhex 4 Enoate
Mechanistic Investigations of Nucleophilic and Electrophilic Additions to the Double Bond
There is no specific experimental data in the reviewed literature concerning nucleophilic or electrophilic additions to the carbon-carbon double bond of ethyl 2-cyano-3-methylhex-4-enoate. Based on general principles of organic chemistry, the double bond at the 4-position would be susceptible to standard electrophilic addition reactions (e.g., with halogens, hydrogen halides, or under acidic hydration conditions). The regioselectivity of such additions would be predicted by Markovnikov's rule, with the electrophile adding to the less substituted carbon (C5) to form a more stable secondary carbocation at C4.
Nucleophilic additions to the unsubstituted double bond are less common and would typically require activation by a nearby electron-withdrawing group, which is not the case for the isolated double bond in this molecule.
Studies on the Reactivity of the Cyano and Ester Functional Groups
While no studies have been published on the specific reactivity of the functional groups in this compound, their behavior can be predicted from the extensive literature on similar compounds.
The cyano group is a versatile functional group that can undergo a variety of transformations. ontosight.ai It is susceptible to nucleophilic attack at the electrophilic carbon atom. ontosight.ai Hydrolysis, either under acidic or basic conditions, would convert the nitrile to a carboxylic acid, proceeding through an amide intermediate. Reduction of the cyano group, typically with a strong reducing agent like lithium aluminum hydride, would yield a primary amine. Organometallic reagents, such as Grignard reagents, could add to the nitrile to form ketones after hydrolysis of the intermediate imine.
The ester functional group is also a key site for reactivity. It can be hydrolyzed to the corresponding carboxylic acid and ethanol. Transesterification is also a possibility in the presence of another alcohol and a suitable catalyst. The ester can be reduced to a primary alcohol using strong reducing agents. Furthermore, the α-carbon, activated by both the cyano and ester groups, is acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion could then act as a nucleophile in various carbon-carbon bond-forming reactions.
Stereochemical Outcomes and Diastereoselectivity in Reactions Involving this compound
The presence of a stereocenter at the C3 position means that this compound is a chiral molecule. Reactions at the double bond or the functional groups could, therefore, lead to the formation of diastereomers. For instance, addition reactions to the double bond would create a new stereocenter at C4, resulting in a mixture of diastereomeric products. The facial selectivity of such an addition would depend on the steric influence of the substituent at C3 and the reaction conditions.
Similarly, if the α-carbon is deprotonated and then reprotonated or reacts with an electrophile, the stereochemical outcome at C2 would be of interest. However, without any experimental data, any discussion of diastereoselectivity remains purely speculative.
Kinetic and Thermodynamic Aspects of Transformations Involving the Compound
No kinetic or thermodynamic data for any transformation involving this compound has been reported in the scientific literature. Such studies would be essential to understand the reaction rates, activation energies, and the relative stability of reactants, intermediates, and products for any of the potential reactions of this molecule.
Rearrangement Reactions and Fragmentations of this compound
The scientific literature contains no information on any rearrangement or fragmentation reactions of this compound. Plausible, though unconfirmed, rearrangements could include allylic rearrangements under certain thermal or catalytic conditions, potentially involving the migration of the double bond. Mass spectrometric analysis would reveal characteristic fragmentation patterns, but such data has not been published.
Theoretical and Computational Chemistry Studies on Ethyl 2 Cyano 3 Methylhex 4 Enoate
Quantum Chemical Calculations of Electronic Structure and Conformations
Quantum chemical calculations, typically employing methods like Hartree-Fock (HF) or post-HF methods, would be the first step in characterizing Ethyl 2-cyano-3-methylhex-4-enoate. These calculations would aim to determine the molecule's most stable three-dimensional structures (conformers). By rotating the single bonds within the molecule, a potential energy surface can be mapped to identify low-energy conformers.
Key electronic properties that would be calculated include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting the electrophilic and nucleophilic sites. For a cyanoacrylate, the β-carbon of the double bond is a known electrophilic center, susceptible to nucleophilic attack, which initiates polymerization. pcbiochemres.comresearchgate.net
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations would be used to explore the dynamic behavior of this compound over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com
This analysis would be critical for:
Conformational Flexibility: Understanding the range of shapes the molecule can adopt in solution.
Solvent Effects: Simulating the molecule in a solvent box (e.g., water, ethanol) to see how interactions with solvent molecules influence its conformation and dynamics.
Intermolecular Interactions: In simulations with multiple molecules, MD can predict how they interact with each other, which is the precursor to understanding polymerization initiation.
Computational Prediction of Spectroscopic Parameters for Structural Elucidation
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. For this compound, the following would be predicted:
Infrared (IR) Spectra: Calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. Key predicted peaks would include the C≡N stretch of the nitrile group, the C=O stretch of the ester, and the C=C stretches of the alkene functionalities.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (¹H and ¹³C) can be calculated and are invaluable for assigning peaks in experimental NMR spectra, confirming the connectivity and chemical environment of each atom.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that is particularly effective for studying reaction mechanisms. nih.gov For this compound, DFT would be applied to investigate key chemical reactions, such as its polymerization.
Researchers would model the reaction pathway for anionic polymerization, which is characteristic of cyanoacrylates. pcbiochemres.com This involves:
Reactant Complex: Modeling the initial interaction of the monomer with an initiator (e.g., a hydroxide (B78521) ion).
Transition State (TS): Locating the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and thus the reaction rate.
Product: Modeling the structure and energy of the resulting carbanion after the first monomer addition.
By comparing the energy barriers for different potential reaction pathways, chemists can predict the most likely mechanism. For instance, DFT studies on ethyl 2-cyanoacrylate have been used to determine the rate coefficients for polymerization. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Mechanistic Insights of Analogues
QSAR is a computational modeling technique used to find mathematical relationships between the chemical structures of a series of compounds and their biological or chemical activity. mdpi.com While no QSAR studies exist for this compound, a hypothetical study could be designed to understand how structural modifications affect a specific property, such as polymerization rate or adhesive strength.
A QSAR study would involve:
Dataset Assembly: A series of analogues would be synthesized, varying the substituents (e.g., changing the alkyl groups).
Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., LogP, molar refractivity, electronic properties from DFT) would be calculated.
Model Building: Statistical methods, like multiple linear regression, would be used to build a mathematical model that correlates the descriptors with the measured activity. nih.govnih.gov
The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of molecules with enhanced properties.
Advanced Spectroscopic and Analytical Methodologies for Structural and Conformational Elucidation of Ethyl 2 Cyano 3 Methylhex 4 Enoate
High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-cyano-3-methylhex-4-enoate in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity of atoms, the chemical environment of each nucleus, and the stereochemistry of the molecule.
In the ¹H NMR spectrum, the chemical shifts of the protons provide initial clues about their local electronic environment. For instance, the protons of the ethyl ester group would appear in distinct regions, with the methylene (B1212753) protons being deshielded by the adjacent oxygen atom. The protons on the hexenoate chain would exhibit characteristic splitting patterns (coupling) due to their interactions with neighboring protons, which is crucial for assigning their relative positions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, respectively. For this compound, a COSY spectrum would reveal correlations between adjacent protons along the carbon backbone, confirming the sequence of the methyl, methine, and methylene groups. An HSQC spectrum would directly link each proton to its attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.
Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for stereochemical assignment. The NOESY experiment detects through-space interactions between protons that are in close proximity, which is particularly useful for determining the E/Z configuration of the double bond and the relative stereochemistry of the chiral center at the C3 position.
Dynamic NMR (DNMR) studies can provide insights into conformational changes and restricted rotations within the molecule. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers for processes such as rotation around single bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Ester) | 1.2 - 1.4 | 13 - 15 |
| O-CH₂ (Ester) | 4.1 - 4.3 | 61 - 63 |
| C=O (Ester) | - | 162 - 165 |
| C-CN | - | 115 - 118 |
| C=C-CN | - | 100 - 105 |
| C=C-CH | 6.5 - 7.0 | 150 - 155 |
| CH-CH₃ | 2.5 - 2.8 | 35 - 40 |
| C*-CH₃ | 1.1 - 1.3 | 18 - 22 |
| =CH-CH₃ | 5.5 - 6.0 | 125 - 130 |
| =C-CH₂ | 2.0 - 2.3 | 30 - 35 |
| CH=CH | 5.3 - 5.8 | 120 - 140 |
| CH₃ (hexenyl) | 1.6 - 1.8 | 17 - 19 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (High-Resolution, Tandem MS) for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of this compound.
Electron ionization (EI) is a common ionization technique that can lead to extensive fragmentation of the molecule. The resulting mass spectrum displays a series of fragment ions, and the analysis of these fragments provides valuable structural information. The fragmentation pathways of related cyanoacrylate compounds often involve characteristic losses of small neutral molecules.
Tandem mass spectrometry (MS/MS) is a particularly powerful technique for detailed fragmentation pathway analysis. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the systematic study of the fragmentation of a particular ion, helping to piece together the structure of the molecule. For this compound, key fragmentations would likely involve the loss of the ethoxy group, the cyano group, and various parts of the hexenoate chain. The study of fragmentation pathways in similar molecules, such as 3(2H)-furanones, has demonstrated the utility of this approach in identifying characteristic cleavages. imreblank.ch
Table 2: Potential Fragmentation Pathways for this compound in EI-MS
| m/z of Fragment | Proposed Structure/Loss |
| M•⁺ - 29 | Loss of C₂H₅• |
| M•⁺ - 45 | Loss of •OC₂H₅ |
| M•⁺ - 26 | Loss of CN |
| M•⁺ - 71 | Loss of C₄H₇• (butenyl radical) |
| M•⁺ - 55 | McLafferty rearrangement |
Note: M•⁺ represents the molecular ion. The specific fragmentation pattern will depend on the ionization energy and the instrument used.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also be sensitive to its conformation. These techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.
For this compound, the FT-IR spectrum would be expected to show strong characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (ester) stretch, and the C=C (alkene) stretch. The exact positions of these bands can be influenced by the electronic environment and conjugation within the molecule. For instance, the C=O stretching frequency can provide information about the conformation around the ester group. scialert.net The C-O stretching vibrations of the ester group would also be observable. mdpi.com
Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds, such as the C=C bond in the hexenoate chain. The nitrile stretching vibration also typically gives a strong and sharp signal in the Raman spectrum. researchgate.net
By comparing the experimental vibrational spectra with theoretical calculations, often performed using density functional theory (DFT), a more detailed assignment of the observed vibrational modes can be achieved. researchgate.netnih.gov This combined experimental and theoretical approach can also help in identifying different conformers of the molecule that may be present at room temperature. mdpi.com The fusion of data from both FT-IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule. mdpi.com
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| C≡N | Stretching | 2220 - 2260 | IR, Raman (strong) |
| C=O (Ester) | Stretching | 1710 - 1740 | IR (strong) |
| C=C (Alkene) | Stretching | 1640 - 1680 | IR, Raman |
| C-O (Ester) | Stretching | 1000 - 1300 | IR (strong) |
| C-H (sp²) | Stretching | 3010 - 3100 | IR, Raman |
| C-H (sp³) | Stretching | 2850 - 3000 | IR, Raman |
X-ray Crystallography of this compound Derivatives for Solid-State Structure
While obtaining a single crystal of this compound itself might be challenging, the synthesis and X-ray crystallographic analysis of its derivatives can provide invaluable and unambiguous information about its solid-state structure. reading.ac.uk X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.
For a derivative of this compound, the crystallographic data would definitively establish the stereochemistry at the chiral center (C3) and the configuration of the double bond (E/Z). It would also reveal the preferred conformation of the molecule in the solid state, including the orientation of the ethyl ester group and the hexenyl chain. nih.gov The analysis of intermolecular interactions, such as hydrogen bonds or π-π stacking, observed in the crystal packing can provide insights into how these molecules interact with each other. researchgate.net
The structural parameters obtained from X-ray crystallography of a derivative serve as a crucial benchmark for validating the results from spectroscopic methods and computational modeling. For instance, the solid-state conformation can be compared with the solution-state conformations inferred from NMR studies.
Table 4: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 7.0 |
| c (Å) | 18.4 |
| β (°) | 101.8 |
| Volume (ų) | 1327.5 |
| Z | 4 |
Note: This is hypothetical data for illustrative purposes, based on similar structures. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Since this compound possesses a chiral center at the C3 position, it is an optically active compound. Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining its absolute configuration (R or S). These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. libretexts.orgmgcub.ac.in
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. fiveable.me An optically active molecule will exhibit a characteristic CD spectrum with positive and/or negative peaks corresponding to its electronic transitions. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule.
ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. youtube.com The resulting ORD curve can also be used to determine the absolute configuration.
The absolute configuration of this compound can be determined by comparing its experimental CD or ORD spectrum with that of a reference compound with a known absolute configuration or with spectra predicted by quantum chemical calculations. This combined experimental and theoretical approach has become a powerful tool for the stereochemical elucidation of chiral molecules. nih.gov
Mechanistic Investigations of in Vitro Biological Activity of Ethyl 2 Cyano 3 Methylhex 4 Enoate and Its Analogues
Identification and Characterization of Molecular Targets (In Vitro)
Currently, there are no publicly available studies that have identified and characterized specific molecular targets of Ethyl 2-cyano-3-methylhex-4-enoate in vitro. The majority of research on cyanoacrylates has centered on their cytotoxicity, a property linked to their degradation products.
In vitro studies on simpler cyanoacrylates, such as ethyl 2-cyanoacrylate (ECA), have evaluated their effects on various cell lines. For instance, the cytotoxicity of ECA has been assessed using L929 mouse fibroblasts and human oral osteoblast cells. hsforum.comnih.govnih.gov These studies indicate that the toxicity is concentration-dependent. An elution test system, where extracts of the material are added to cell cultures, showed that a tenfold dilution of ECA extract led to an approximate 10% decrease in L929 cell viability, which increased to a 30-45% decrease with a 1:1 dilution. hsforum.comnih.gov In direct contact assays with human oral osteoblasts, ECA did not show significant differences in cell viability compared to a control group, suggesting a degree of biocompatibility. nih.govresearchgate.net
The primary mechanism of cytotoxicity for cyanoacrylates is believed to be the release of formaldehyde (B43269) and cyanoacetate (B8463686) upon degradation. The rate of this degradation and the subsequent toxicity are influenced by the length of the alkyl chain. Shorter-chain derivatives, like methyl and ethyl 2-cyanoacrylate, degrade more rapidly, leading to a higher concentration of toxic byproducts and a more pronounced inflammatory response in some in vivo models.
Studies on Enzyme Inhibition/Activation Mechanisms (In Vitro)
Specific in vitro studies on the direct enzyme inhibition or activation mechanisms of this compound are not found in the current body of scientific literature. However, research on the antimicrobial properties of other cyanoacrylates provides some insight into their potential interactions with microbial enzymes or cellular processes.
The antibacterial effects of cyanoacrylates appear to be more pronounced against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference is potentially due to the interaction of the cyanoacrylate monomers with the bacterial cell wall. The polymerization reaction of cyanoacrylates has been shown to contribute to their antibacterial activity. nih.govresearchgate.net For ethyl 2-cyanoacrylate (ECA), the active polymerization process increased the inhibitory halos against Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net
The mechanism of this antimicrobial action is thought to involve the degradation products, formaldehyde and cyanoacetate, which can diffuse and inhibit bacterial growth. nih.gov Some studies suggest an electrostatic interaction between the cyanoacrylate monomers and the bacterial cell surface. For instance, it has been proposed that interactions with the positively charged carbohydrate capsules of Gram-positive bacteria could lead to a strong negative net charge, contributing to the bactericidal effect. mdpi.com
The following table summarizes the in vitro antimicrobial activity of various cyanoacrylate derivatives against different microorganisms.
| Cyanoacrylate Derivative | Test Organism | Observed Effect | Citation |
| Ethyl 2-cyanoacrylate (ECA) | Staphylococcus aureus | Inhibition | nih.govresearchgate.net |
| Ethyl 2-cyanoacrylate (ECA) | Streptococcus pneumoniae | Inhibition | nih.govresearchgate.net |
| Ethyl 2-cyanoacrylate (ECA) | Escherichia coli | Inhibition (enhanced by polymerization) | nih.govresearchgate.net |
| Ethyl 2-cyanoacrylate (ECA) | Pseudomonas aeruginosa | No significant inhibition | nih.gov |
| n-Butyl cyanoacrylate (BCA) | Staphylococcus aureus | Inhibition | nih.gov |
| n-Butyl cyanoacrylate (BCA) | Streptococcus pneumoniae | Inhibition | nih.gov |
| n-Butyl cyanoacrylate (BCA) | Escherichia coli | No significant inhibition | nih.gov |
| Iso-amyl cyanoacrylate | Oral pathogens | Potent inhibitory effects | mums.ac.ir |
| Methoxypropyl cyanoacrylate | S. aureus, S. pneumoniae | Bacteriostatic effects | researchgate.net |
Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)
There is a notable absence of published in vitro studies investigating the receptor binding and ligand-receptor interactions of this compound. The focus of existing research on cyanoacrylates has not been on their potential to act as ligands for specific cellular receptors.
Elucidation of Cellular Signaling Pathway Modulation (In Vitro Mechanistic)
Detailed in vitro mechanistic studies elucidating the modulation of cellular signaling pathways by this compound are currently unavailable. While some research has explored the anti-cancer potential of novel cyano-containing compounds, these are structurally distinct from the subject of this article. For example, certain (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives have been shown to inhibit the JAK/STAT3 signaling pathway and induce the production of reactive oxygen species (ROS) in cancer cell lines. documentsdelivered.comnih.gov However, these findings cannot be directly extrapolated to this compound due to significant structural differences.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (In Vitro)
While specific structure-activity relationship (SAR) studies for this compound are not available, general SAR principles for cyanoacrylates have been derived from in vitro studies of various analogues, primarily concerning their cytotoxicity and antimicrobial activity.
A key determinant of cyanoacrylate toxicity is the length of the alkyl ester chain. Shorter chains, such as in methyl and ethyl 2-cyanoacrylate, lead to faster degradation and a higher release of cytotoxic formaldehyde, making them more toxic in vitro compared to longer-chain analogues like n-butyl or octyl cyanoacrylate. mdpi.com
In terms of antimicrobial activity, a similar trend is often observed, with shorter alkyl chains sometimes exhibiting greater antibacterial effects. mdpi.com The polymerization process itself is also a factor, with the active polymerization of ethyl 2-cyanoacrylate showing enhanced bactericidal effects against certain strains. nih.govresearchgate.net
The following table provides a comparative overview of the in vitro cytotoxicity of different cyanoacrylate adhesives.
| Cyanoacrylate Adhesive | Cell Line | Key Finding | Citation |
| Methyl 2-cyanoacrylate | Human oral osteoblasts | Significantly different optical densities from control, indicating higher cytotoxicity. | nih.govresearchgate.net |
| Ethyl 2-cyanoacrylate | Human oral osteoblasts | No significant difference in optical densities from control. | nih.govresearchgate.net |
| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | Dose-dependent cytotoxicity observed. | hsforum.comnih.gov |
| n-Butyl cyanoacrylate | Not specified | Generally considered less toxic than shorter-chain analogues. | mdpi.com |
It is important to note that the presence of a methyl group at the 3-position and unsaturation at the 4-position in the hexenoate chain of this compound introduces structural complexities not present in the commonly studied simple alkyl 2-cyanoacrylates. These features could significantly influence its biological activity, highlighting the need for direct experimental investigation.
Future Research and Untapped Potential of this compound
The scientific community is poised to explore the untapped potential of this compound, a chemical compound with a structure suggestive of diverse reactivity and application. While specific research on this molecule is nascent, its functional groups—a cyanoacrylate moiety and a substituted hexenoate backbone—offer a fertile ground for future investigation. This article outlines promising future research directions and unexplored avenues for this intriguing compound.
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-cyano-3-methylhex-4-enoate to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, reflux time, solvent choice, and catalyst loading can be adjusted using a Design of Experiments (DoE) approach. Ethanol is a preferred solvent due to its miscibility with polar reactants and ease of removal . A fractional factorial design (e.g., 2³ DOE) can test variables:
- Temperature (70–80°C, based on similar esterification protocols)
- Reaction time (1–3 hours, monitored via TLC)
- Base catalyst (e.g., sodium ethoxide vs. MgCO₃)
Example Table:
| Condition | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Trial 1 | 70 | 1 | Sodium ethoxide | 65 | 92 |
| Trial 2 | 80 | 2 | MgCO₃ | 72 | 88 |
| Trial 3 | 75 | 1.5 | NaOH | 68 | 90 |
Recrystallization in absolute ethanol enhances purity by removing unreacted starting materials .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons adjacent to the cyano group (δ 2.5–3.5 ppm for CH₂CN) and the α,β-unsaturated ester (δ 5.5–6.5 ppm for alkene protons).
- ¹³C NMR : Confirm the cyano (δ 115–120 ppm) and ester carbonyl (δ 165–175 ppm) groups.
- IR Spectroscopy : Detect C≡N stretching (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 182) and fragmentation patterns.
Cross-referencing data with computational models (e.g., DFT calculations) resolves ambiguities in peak assignments .
Advanced Research Questions
Q. How can crystallographic techniques resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or SIR97 is critical for unambiguous structure determination . Challenges include:
- Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals.
- Data Collection : High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps.
- Refinement : Use Mercury CSD to analyze intermolecular interactions (e.g., C≡N⋯H hydrogen bonds) and validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database (CSD) .
Q. Example Table: Refinement Metrics
| Parameter | Value |
|---|---|
| R-factor (%) | ≤ 5 |
| C≡N Bond Length (Å) | 1.14–1.16 |
| C=O Bond Length (Å) | 1.20–1.22 |
| Torsion Angle (C=C–O) | 120–125° |
Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?
Methodological Answer: Graph set analysis ( R²₂(8) motifs) identifies hydrogen-bonding patterns, such as C≡N⋯H–C interactions, which stabilize crystal packing . ORTEP-3 visualizes these networks and quantifies bond angles/distances . For example:
- Intermolecular Interactions : Cyano groups may form weak H-bonds with methyl or alkene protons, affecting melting point and solubility.
- Thermal Analysis : DSC/TGA correlates hydrogen-bond strength with thermal stability (e.g., decomposition temperatures).
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
Methodological Answer: Discrepancies (e.g., NMR-indicated planar geometry vs. non-planar crystal structure) require:
Validation of Data Quality : Ensure NMR sample purity (HPLC) and SCXRD resolution.
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian, ORCA).
Dynamic Effects : Consider solution-phase conformational flexibility vs. rigid crystal environments .
Q. What ethical considerations apply to publishing structural data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
